molecular formula C8H2BrF4N B8175892 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile

2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile

Cat. No.: B8175892
M. Wt: 268.01 g/mol
InChI Key: SVCGEVSTXQPKQC-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile is an organic compound that features a bromine, fluorine, and trifluoromethyl group attached to a benzonitrile core. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with Raney nickel to yield 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile.

    Reduction: The nitrile group can be reduced to an amine under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Major Products

    Nucleophilic Aromatic Substitution: Produces substituted benzonitriles.

    Reduction: Produces corresponding amines.

    Oxidation: Produces carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets. The trifluoromethyl group significantly influences the compound’s reactivity and interaction with enzymes and receptors. The exact pathways depend on the specific application and the molecular environment.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzaldehyde
  • 2-Bromo-5-trifluoromethylbenzoic acid
  • 3-Bromo-5-fluorobenzotrifluoride

Uniqueness

2-Bromo-5-fluoro-3-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group, which imparts distinct electronic and steric properties. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles .

Properties

IUPAC Name

2-bromo-5-fluoro-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF4N/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCGEVSTXQPKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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